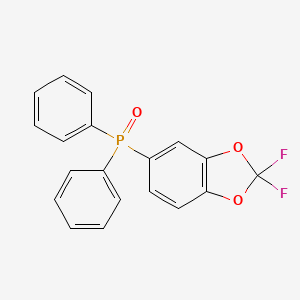
3-Ethoxy-4-hydroxy-5-(2-methyl-2-propen-1-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethoxy-4-hydroxy-5-(2-methyl-2-propen-1-yl)benzaldehyde is an organic compound with a complex structure that includes an ethoxy group, a hydroxy group, and a propenyl group attached to a benzaldehyde core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-hydroxy-5-(2-methyl-2-propen-1-yl)benzaldehyde can be achieved through several synthetic routes. One common method involves the alkylation of 4-hydroxybenzaldehyde with 2-methyl-2-propen-1-ol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the temperature maintained around 60-80°C. The ethoxy group can be introduced through an etherification reaction using ethyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents would be carefully controlled to minimize environmental impact and reduce production costs.
化学反応の分析
Types of Reactions
3-Ethoxy-4-hydroxy-5-(2-methyl-2-propen-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol.
Substitution: Ethyl iodide (C₂H₅I) in the presence of potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: 3-Ethoxy-4-hydroxy-5-(2-methyl-2-propen-1-yl)benzoic acid.
Reduction: 3-Ethoxy-4-hydroxy-5-(2-methyl-2-propen-1-yl)benzyl alcohol.
Substitution: Various ethers or esters depending on the substituent introduced.
科学的研究の応用
3-Ethoxy-4-hydroxy-5-(2-methyl-2-propen-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals due to its aromatic properties.
作用機序
The mechanism of action of 3-Ethoxy-4-hydroxy-5-(2-methyl-2-propen-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s antimicrobial activity could be due to its interaction with microbial cell membranes, leading to cell lysis and death.
類似化合物との比較
Similar Compounds
4-Hydroxy-3-methoxybenzaldehyde: Similar structure but lacks the ethoxy and propenyl groups.
3,4-Dimethoxybenzaldehyde: Contains two methoxy groups instead of ethoxy and hydroxy groups.
4-Hydroxy-3-methylbenzaldehyde: Similar but with a methyl group instead of the propenyl group.
Uniqueness
3-Ethoxy-4-hydroxy-5-(2-methyl-2-propen-1-yl)benzaldehyde is unique due to the presence of both ethoxy and propenyl groups, which confer distinct chemical properties and reactivity. These functional groups enhance its versatility in synthetic applications and its potential biological activities.
特性
CAS番号 |
521068-29-1 |
|---|---|
分子式 |
C13H16O3 |
分子量 |
220.26 g/mol |
IUPAC名 |
3-ethoxy-4-hydroxy-5-(2-methylprop-2-enyl)benzaldehyde |
InChI |
InChI=1S/C13H16O3/c1-4-16-12-7-10(8-14)6-11(13(12)15)5-9(2)3/h6-8,15H,2,4-5H2,1,3H3 |
InChIキー |
LDTTZBSHUNMVCW-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=CC(=C1O)CC(=C)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Silane, [5-(2-propenyl)-1,3-phenylene]bis[trimethyl-](/img/structure/B14236434.png)

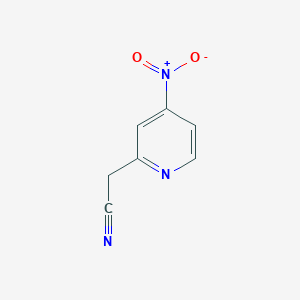
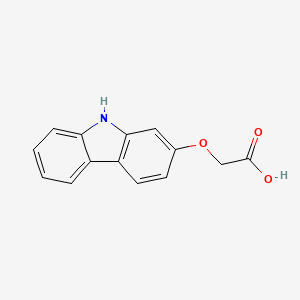
![Butanoic acid, 2-[bis(phenylmethyl)amino]-, ethyl ester](/img/structure/B14236450.png)
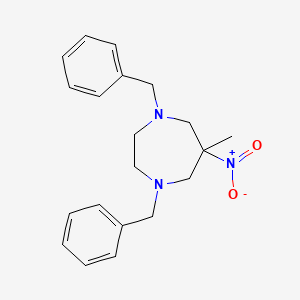

![Benzeneacetic acid, 2-[4-(methylthio)phenyl]-2-oxoethyl ester](/img/structure/B14236462.png)
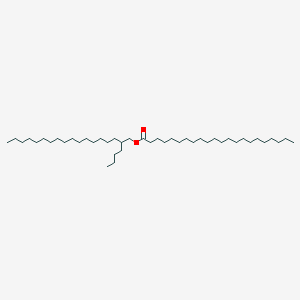
![3-[2-(4-Methylphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one](/img/structure/B14236484.png)

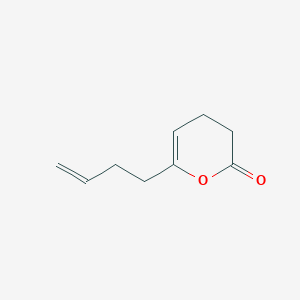
![(2R)-2-[(R)-hydroxy(phenyl)methyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B14236523.png)
